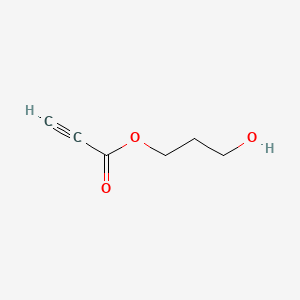
3-Hydroxypropyl propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropyl propiolate is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of both a hydroxyl group and a propiolate group, making it a versatile molecule in various chemical reactions. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypropyl propiolate typically involves the esterification of 3-hydroxypropionic acid with propiolic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxypropyl propiolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.
Reduction: The propiolate group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Halides or amines.
Applications De Recherche Scientifique
3-Hydroxypropyl propiolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is being conducted on its potential use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-Hydroxypropyl propiolate involves its reactivity with various nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the propiolate group can undergo addition reactions with electrophiles. These interactions make it a versatile compound in chemical synthesis and industrial applications.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities. Its reactivity with nucleophiles and electrophiles allows it to participate in various metabolic pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
3-Hydroxypropionic acid: Similar in structure but lacks the propiolate group.
Propiolic acid: Contains the propiolate group but lacks the hydroxyl group.
3-Hydroxypropyl acrylate: Similar structure but with an acrylate group instead of a propiolate group.
Uniqueness: 3-Hydroxypropyl propiolate is unique due to the presence of both a hydroxyl group and a propiolate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-hydroxypropyl prop-2-ynoate |
InChI |
InChI=1S/C6H8O3/c1-2-6(8)9-5-3-4-7/h1,7H,3-5H2 |
Clé InChI |
OOCNGRIRQJOAPI-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14116688.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)
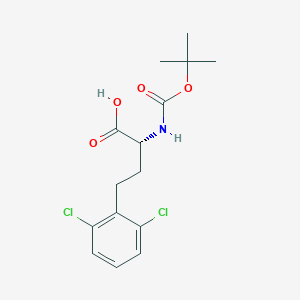
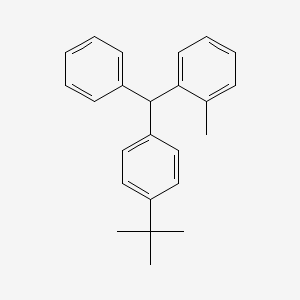
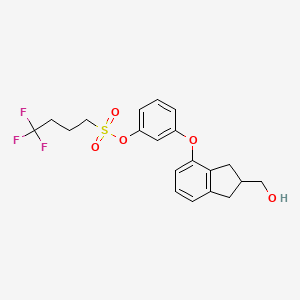
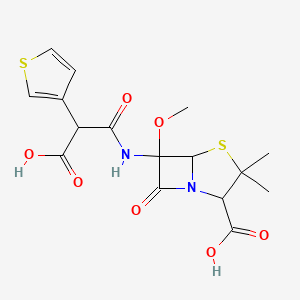
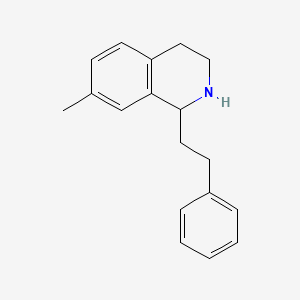
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
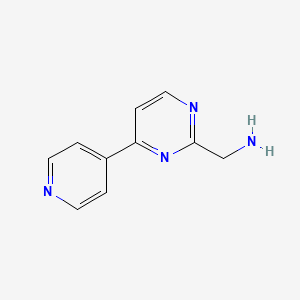
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14116758.png)
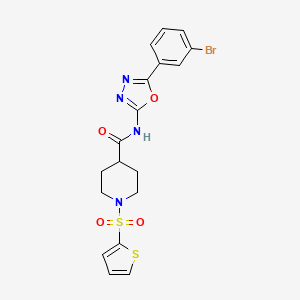
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
